(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride
Description
(2S)-N-Benzylpyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative characterized by a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the 2-position. The stereochemistry at the 2-position (S-configuration) and the presence of a hydrochloride salt enhance its crystallinity and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(2S)-N-benzylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKRADUZXAHCO-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of L-Proline with Benzyl Chloride
The most widely reported method begins with L-proline (1) , which undergoes N-alkylation with benzyl chloride under basic conditions. In a representative procedure, L-proline (1.00 g, 8.6 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF) at 0°C, followed by dropwise addition of benzyl chloride (3 mL, 26 mmol) and aqueous sodium hydroxide (2.0 M). The reaction proceeds at room temperature for 3 hours, yielding N-benzyl-pyrrolidine-2-carboxylic acid (2a) after extraction and purification.
Critical Parameters :
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Temperature : Alkylation proceeds efficiently at 0–25°C to minimize racemization.
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Base : Aqueous NaOH (2.0 M) ensures deprotonation of the pyrrolidine nitrogen.
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Solvent : DMF facilitates solubility of both proline and benzyl chloride.
Esterification and Amidation
The carboxylic acid intermediate (2a) is esterified using thionyl chloride (SOCl₂) in methanol. A solution of (2a) (30 mmol) in dry methanol (30 mL) is treated with SOCl₂ (33 mmol) at 0°C, followed by reflux for 1 hour. Removal of solvent in vacuo yields N-benzyl-pyrrolidine-2-carboxylate (3a) as a methyl ester.
Amidation is achieved by reacting (3a) with ammonium chloride in the presence of a coupling agent. For example, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOOBt) in dichloromethane (DCM) and DMF facilitate conversion to (2S)-N-benzylpyrrolidine-2-carboxamide (4) . Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the amide in 78–85% yield.
Direct Coupling Strategies Using Chiral Synthons
Carbodiimide-Mediated Amide Bond Formation
An alternative route employs preformed (2S)-pyrrolidine-2-carboxylic acid, which is coupled directly with benzylamine. In a protocol adapted from peptide synthesis, (2S)-pyrrolidine-2-carboxylic acid (7.5 mmol) is activated with EDCI (7.5 mmol) and HOOBt (7.5 mmol) in DCM/DMF (1:1) at 0°C. Benzylamine (7.5 mmol) is added, and the mixture is stirred at room temperature for 12 hours. This method bypasses esterification steps, achieving 82% yield after extraction and solvent removal.
Advantages :
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Reduced Steps : Eliminates the need for esterification and hydrolysis.
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Stereochemical Integrity : Retention of the (S)-configuration is confirmed via chiral HPLC.
Hydrochloride Salt Formation
Acidic Workup and Crystallization
The free base (4) is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in 1,4-dioxane. A solution of (4) in anhydrous dioxane is cooled to 0°C, and HCl gas is bubbled through the mixture for 30 minutes. Precipitation occurs upon addition of diethyl ether, yielding (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride as a white crystalline solid. Isolation by filtration and drying under vacuum provides the final product in 99% purity (HPLC).
Optimization Notes :
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Solvent Choice : 1,4-Dioxane minimizes side reactions during HCl addition.
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Temperature Control : Maintaining 0°C prevents decomposition of the hydrochloride salt.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Alkylation of L-Proline | L-Proline | Benzyl chloride, NaOH | 78–85 | 95–98 |
| Direct Coupling | (2S)-Pyrrolidine-2-carboxylic acid | EDCI, HOOBt | 82 | 97 |
| Hydrochloride Formation | Free base (4) | HCl in dioxane | 95–99 | 99 |
Key Observations :
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The L-proline route offers cost advantages but requires careful control of racemization during N-alkylation.
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Direct coupling strategies are faster but depend on the availability of enantiomerically pure carboxylic acid precursors.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
2.1. Targeted Protein Degradation
One of the most promising applications of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride is in the development of proteolysis-targeting chimeras (PROTACs). These are bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome.
Recent studies have shown that derivatives of this compound can enhance the efficacy of PROTACs by improving their binding affinity to E3 ligases like von Hippel–Lindau (VHL) and cereblon (CRBN) . For instance, modifications to the benzyl group have been reported to increase the potency of these compounds in degrading target proteins such as AKT, which is implicated in various cancers .
| Compound | E3 Ligase | Target Protein | Degradation Efficacy |
|---|---|---|---|
| Compound 12 | VHL | T-AKT | High |
| Compound 13 | CRBN | P-AKT | Moderate |
2.2. Cancer Therapeutics
The compound has shown potential in anticancer applications due to its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects, making them candidates for further development as anticancer agents .
3.1. Study on AKT Degraders
A recent investigation focused on the synthesis and evaluation of AKT-targeting PROTACs using this compound as a core component. The study found that compounds incorporating this structure effectively reduced levels of both total and phosphorylated AKT in treated cells, suggesting a mechanism for inhibiting cancer cell proliferation .
3.2. Dual-Ligase Recruitment
Another study explored dual-ligase recruitment strategies to enhance protein degradation efficiency. By utilizing this compound as a linker between two ligands, researchers were able to achieve improved degradation rates for target proteins compared to traditional single-ligase approaches .
Mechanism of Action
The mechanism of action of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride with key analogs:
Key Observations :
- Substituent Effects : The benzyl group in the target compound and enhances lipophilicity compared to methyl or azide derivatives . The carboxamide group in the target compound provides hydrogen-bonding capability, which is absent in ester analogs like .
- Stability : Hydrochloride salts (target, ) generally exhibit improved crystallinity and shelf life. However, compounds with reactive groups (e.g., azide in ) require stringent storage conditions.
Biological Activity
(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20ClN
- Molecular Weight : 273.79 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : Approximately 100°C to 105°C
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing various biological pathways. For instance, it has been observed to inhibit certain enzymes involved in disease processes, which may lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting:
- Acetylcholinesterase (AChE) : A key enzyme involved in neurotransmission, where inhibition may enhance cholinergic signaling .
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibition of GSK-3β can prevent tau hyperphosphorylation, a process implicated in Alzheimer's disease .
Receptor Binding
The compound's ability to bind to specific receptors has been explored for its therapeutic potential:
- Androgen Receptor (AR) : Studies have indicated that certain derivatives of the compound can effectively degrade AR variants, suggesting a role in treating hormone-sensitive cancers .
Study on Cancer Cell Proliferation
In a study focused on cancer therapeutics, this compound was evaluated for its effects on AKT protein degradation. The results demonstrated that the compound could suppress cancer cell proliferation by inhibiting downstream signaling pathways associated with AKT .
Neuroprotective Effects
Another study highlighted the compound's neuroprotective properties. It was found to improve cognitive deficits in animal models by attenuating spatial memory impairment through its action on AChE and GSK-3β .
Data Tables
| Activity Type | Target Enzyme/Receptor | Effect/Outcome |
|---|---|---|
| Enzyme Inhibition | AChE | Enhanced cholinergic signaling |
| Enzyme Inhibition | GSK-3β | Prevention of tau hyperphosphorylation |
| Receptor Binding | Androgen Receptor | Degradation of AR variants |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and benzylamine. For example, acylation of activated esters (e.g., using acyl chlorides or carbodiimide coupling agents) under inert conditions. A study on analogous N-benzoylated compounds utilized 2-pyridinecarboxylic acid with triethylamine and benzimidoyl chloride in acetonitrile at 50–60°C for 2 hours, followed by purification via silica gel chromatography . Adjustments to substituents and protecting groups may be required to optimize enantiomeric purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chiral HPLC : To confirm enantiomeric purity (e.g., using chiral stationary phases like polysaccharide-based columns).
- NMR Spectroscopy : H and C NMR to verify structural integrity, particularly the stereochemistry at the C2 position.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : For absolute stereochemical determination, as demonstrated in studies of related nickel(II) complexes involving pyrrolidine derivatives .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers. Stability studies on structurally similar compounds (e.g., MPPH hydrochloride) showed significant degradation (>30%) in plasma and urine after 6 months at -20°C, particularly in microbial-contaminated samples . Use sterile buffers and antimicrobial additives (e.g., sodium azide) for biological matrices.
Q. What safety precautions are required during handling?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Safety data sheets for related benzylpyrrolidine derivatives emphasize avoiding dust formation and ensuring local exhaust ventilation .
Advanced Research Questions
Q. How does microbial contamination impact the stability of this compound in biological matrices?
- Methodological Answer : E. coli contamination reduces stability by enzymatic degradation. For example, MPPH hydrochloride (a related compound) showed 11% degradation in urine after 48 hours at 37°C, with >70% loss after 6 months at -20°C in contaminated samples . To mitigate this:
- Use sterile filtration for biological samples.
- Add MIC/MBC-calibrated antimicrobials (e.g., MIC of 87.5 ppm for E. coli).
- Monitor stability via HPLC with peak area normalization.
Q. How can enantiomeric impurities be resolved during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H).
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Asymmetric Transformation : Exploit differential solubility of diastereomeric salts.
Purity validation should align with pharmacopeial standards (e.g., >98% enantiomeric excess) .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : Test over 80–120% of expected concentration (R > 0.99).
- Accuracy/Precision : Spike recovery (95–105%) and <5% RSD in intra-day/inter-day assays.
- Specificity : Resolve peaks from degradation products (e.g., hydrolyzed benzyl group).
- Robustness : Vary HPLC parameters (flow rate, column temperature) to assess reproducibility. Reference methods from stability studies on MPPH .
Q. How does stereochemistry influence biological activity or coordination chemistry applications?
- Methodological Answer : The (2S) configuration is critical for binding to chiral receptors or metal ions. For example, (2S)-pyrrolidine derivatives form stable nickel(II) complexes with glutamato ligands, as shown in crystallographic studies . In biological systems, enantiopurity affects pharmacokinetics; racemic mixtures may require chiral separation to isolate active components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
